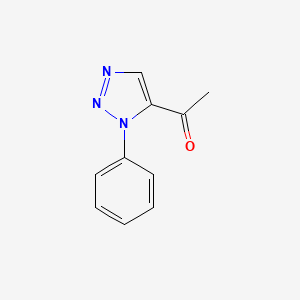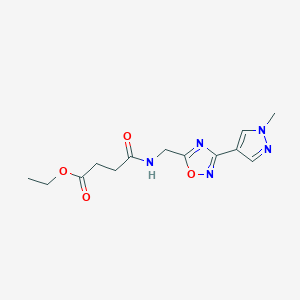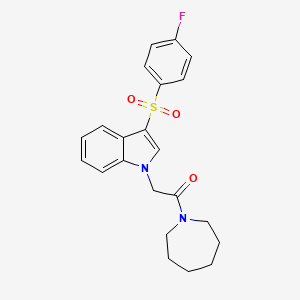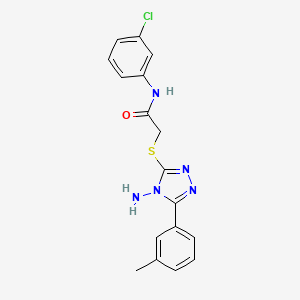
1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one” is a compound that belongs to the class of 1,2,3-triazole analogs . It has a molecular formula of C16H13N3O . The 1,2,3-triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of 1,2,3-triazole analogs, including “this compound”, is often achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1,2,3-triazole ring attached to a phenyl ring and an ethanone group . The presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon–carbon bonds .Physical And Chemical Properties Analysis
The average mass of “this compound” is 263.294 Da and its monoisotopic mass is 263.105865 Da .Wissenschaftliche Forschungsanwendungen
Ruthenium Complexes and Catalysis
- Catalytic Oxidation and Transfer Hydrogenation: Ruthenium complexes containing 1,2,3-triazole-based organosulfur/-selenium ligands exhibit catalytic activities, including alcohol oxidation and ketone transfer hydrogenation. These complexes have been synthesized using click reactions and display a pseudo-octahedral "piano-stool" disposition of donor atoms around Ru (Saleem et al., 2013).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition: Triazole derivatives, such as 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, have been studied as corrosion inhibitors for mild steel in acidic environments. They show significant inhibition efficiency, which increases with concentration and has been complemented with Density Functional Theory (DFT) calculations (Jawad et al., 2020).
Organic Synthesis
- Synthesis of Triazole Derivatives: Novel triazole derivatives have been synthesized for various applications, including as potential antimicrobial agents. These compounds exhibit growth inhibitory effects against fungi and bacteria (Bochao et al., 2017).
Material Science
- Luminescent Materials: Certain triazole derivatives have been studied for their luminescent properties, suggesting potential applications in this field. These studies involve the characterization of the compounds' photophysical properties (Liu et al., 2010).
Crystallography
- Crystal Structure Analysis: The crystal structures of various triazole compounds have been analyzed to understand their molecular configurations and potential applications in different fields, including pharmacology and material sciences (Gonzaga et al., 2016).
Wirkmechanismus
Target of Action
The primary target of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one is the carbonic anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, the carbonic anhydrase-II enzyme, through direct binding with the active site residues . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .
Result of Action
The compound has shown moderate inhibition potential against the carbonic anhydrase-II enzyme . This inhibition could potentially alter the equilibrium between carbon dioxide and bicarbonate in the body, impacting various physiological processes.
Zukünftige Richtungen
The future directions for “1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one” could involve further exploration of its potential as an inhibitor against carbonic anhydrase-II enzyme . Additionally, more research could be conducted to improve the synthesis process and to explore other potential applications in biomedicinal, biochemical, and material sciences .
Eigenschaften
IUPAC Name |
1-(3-phenyltriazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8(14)10-7-11-12-13(10)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYMMHBEOBCCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-butylacetamide](/img/structure/B2867363.png)
![(2E)-3-[5-(2,5-dibromophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2867364.png)


![1-(2-oxo-2-phenylethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2867368.png)


![2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2867372.png)
![2-[6-amino-1-(3-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2867377.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)amino]acetamide](/img/structure/B2867378.png)